ADPRHL1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

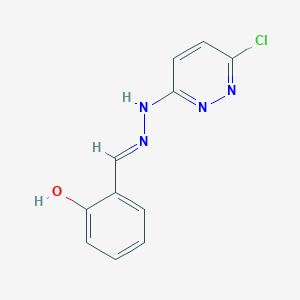

Molecular Formula |

C11H9ClN4O |

|---|---|

Molecular Weight |

248.67 g/mol |

IUPAC Name |

2-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7+ |

InChI Key |

NDNNYDRNWPISJA-NTUHNPAUSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C=C2)Cl)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Function of the ADPRHL1 Gene in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ADP-Ribosylhydrolase Like 1 (ADPRHL1) gene encodes a pseudoenzyme critically involved in human cellular function, particularly in cardiac muscle development and physiology. Despite lacking the canonical catalytic activity of its family members, ADPRHL1 plays a pivotal role in maintaining cardiomyocyte integrity and function. This guide provides a comprehensive overview of ADPRHL1, detailing its impact on cellular signaling, summarizing key quantitative data from functional studies, and offering detailed protocols for its experimental investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in furthering our understanding of ADPRHL1 and exploring its potential as a therapeutic target.

Core Function and Biological Significance

ADPRHL1, also known as ADP-ribosylhydrolase 2 (ARH2), is a member of the ADP-ribosylhydrolase family. However, due to the absence of key amino acid residues in its active site, it is considered a pseudoenzyme, devoid of catalytic activity.[1] Despite this, ADPRHL1 is essential for normal cardiac development and function.

The primary role of ADPRHL1 in human cells, particularly cardiomyocytes, is the regulation of cellular adhesion and cytoskeletal organization. Its absence leads to significant defects in myofibril assembly and the structural integrity of heart chambers.[2][3] Dysregulation of ADPRHL1 has been implicated in several pathologies, including cardiovascular diseases, certain cancers (such as breast, lung, and ovarian), and neurological disorders like spinocerebellar ataxia type 23.[4]

The key mechanism through which ADPRHL1 exerts its function is by modulating the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II signaling pathway.[5] In the absence of ADPRHL1, this pathway becomes excessively upregulated, leading to disruptions in focal adhesions, abnormal cardiomyocyte adhesion, and subsequent defects in electrophysiological activity and calcium handling.[5]

Quantitative Data Summary

The functional consequences of ADPRHL1 loss-of-function have been quantitatively assessed in human embryonic stem cell-derived cardiomyocytes (hESC-CMs). The following tables summarize key findings from studies investigating the effects of ADPRHL1 knockout (KO).

Table 1: Electrophysiological and Calcium Transient Alterations in ADPRHL1 KO Cardiomyocytes

| Parameter | Wild-Type (WT) Cardiomyocytes | ADPRHL1 KO Cardiomyocytes | Percentage Change | Reference |

| Electrical Conduction Velocity | Normal | Significantly slowed | Data not specified | [5] |

| Field Potential Duration (FPD) | Normal | Prolonged | Data not specified | [5] |

| Calcium Transient Duration | Normal | Significantly prolonged | Data not specified | [5] |

| Calcium Transient Peak Amplitude | No significant difference | No significant difference | N/A | [5] |

| Calcium Transient Time to Peak | No significant difference | No significant difference | N/A | [5] |

| Calcium Transient Decay Time | No significant difference | No significant difference | N/A | [5] |

Note: While statistical significance was reported for slowed conduction velocity and prolonged calcium transient duration, specific numerical values for percentage change were not provided in the primary literature.

Table 2: Protein Expression Changes in the ROCK-Myosin II Pathway in ADPRHL1 KO Cardiomyocytes

| Protein | Wild-Type (WT) Cardiomyocytes | ADPRHL1 KO Cardiomyocytes | Fold Change | Reference |

| β1-integrin | Baseline | Significantly decreased | Data not specified | [5] |

| Phosphorylated Focal Adhesion Kinase (p-FAK) | Baseline | Significantly downregulated | Data not specified | [5] |

| ROCK | Baseline | Significantly upregulated | Data not specified | [5] |

Note: The term "significantly" indicates a statistically relevant change as reported in the cited study, though precise fold-change values were not detailed.

Signaling Pathways and Experimental Workflows

ADPRHL1-Mediated Regulation of the ROCK-Myosin II Pathway

ADPRHL1 functions as a negative regulator of the ROCK-myosin II pathway, which is crucial for maintaining proper cell adhesion and cytoskeletal dynamics in cardiomyocytes.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiomyocyte Differentiation from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Serine ADP-Ribosylation in the DNA Damage Response and the Enigmatic Function of ADPRHL1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A pivotal post-translational modification in the early stages of DDR is ADP-ribosylation, historically focused on poly(ADP-ribose) polymerase (PARP) activity. Recent discoveries have unveiled that serine is the primary amino acid target for ADP-ribosylation following DNA damage, a process orchestrated by the interplay of PARP1/2 and the Histone PARylation Factor 1 (HPF1). This modification is dynamically regulated by the "erasers" Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). Within this well-defined pathway exists ADP-Ribosylhydrolase Like 1 (ADPRHL1), a protein homologous to ADP-ribosylhydrolases but widely considered a pseudoenzyme due to the absence of key catalytic residues. While its primary role has been characterized in cardiac development, emerging evidence suggests a potential, albeit non-enzymatic, regulatory function for ADPRHL1 in the DDR. This technical guide provides a comprehensive overview of the serine ADP-ribosylation pathway, its key enzymatic players, and delves into the current understanding of ADPRHL1's putative role in DNA repair, offering insights for future research and therapeutic development.

The Central Mechanism: Serine ADP-Ribosylation in the DNA Damage Response

Upon DNA damage, the cellular machinery initiates a rapid signaling cascade to recruit repair factors and modulate chromatin structure. A key event in this process is the synthesis of poly(ADP-ribose) (PAR) chains, primarily by PARP1 and PARP2. It is now understood that the initial and most abundant ADP-ribosylation event in the DDR occurs on serine residues.[1][2][3]

The key players in the serine ADP-ribosylation signaling pathway are:

-

Writers (Transferases):

-

PARP1/PARP2: These enzymes are recruited to sites of DNA damage and, in their canonical function, catalyze the transfer of ADP-ribose from NAD+ to target proteins.[4][5]

-

HPF1 (Histone PARylation Factor 1): This accessory factor forms a composite active site with PARP1 or PARP2, which alters their catalytic activity to specifically target serine residues for mono-ADP-ribosylation.[6][7][8] HPF1 is crucial for the majority of DNA damage-induced ADP-ribosylation.[2]

-

-

Erasers (Hydrolases):

-

PARG (Poly(ADP-ribose) Glycohydrolase): The primary enzyme responsible for degrading PAR chains by cleaving the ribose-ribose bonds. However, PARG cannot cleave the final ADP-ribose linked to serine.[8][9]

-

ARH3 (ADP-Ribosylhydrolase 3): This enzyme specifically hydrolyzes the mono-ADP-ribose-serine linkage, completing the removal of the modification.[8][9][10]

-

Signaling Pathway of Serine ADP-Ribosylation

The process begins with the detection of a DNA lesion by PARP1 or PARP2. This triggers a series of events leading to the recruitment of repair machinery.

Quantitative Analysis of Key Enzymes in Serine ADP-Ribosylation

The efficiency and regulation of the serine ADP-ribosylation pathway are governed by the kinetic properties of its core enzymes.

| Enzyme/Complex | Substrate(s) | Product(s) | Key Kinetic Parameters | Reference(s) |

| PARP1-HPF1 | NAD+, Serine residues on proteins | Serine-mono-ADP-ribose, Nicotinamide | KD of HPF1 for PARP1-DNA complex: ~480 nM. HPF1 exhibits a rapid association (ka ≈ 1.12 x 105 M-1s-1) and dissociation (kd ≈ 0.071 s-1) from the PARP1-DNA complex. | [11] |

| PARP1 | NAD+, ADP-ribose | Poly(ADP-ribose) | HPF1 converts PARP1 from a polymerase to a hydrolase, increasing the production of free ADP-ribose. | [12] |

| PARG | Poly(ADP-ribose) | ADP-ribose | Activity is lower on PAR chains shorter than four ADP-ribose units. Cannot hydrolyze the serine-ADP-ribose bond. | [8] |

| ARH3 | Serine-mono-ADP-ribose, PAR | ADP-ribose, Serine | Less efficient than PARG in degrading long PAR chains but is the only known human enzyme to efficiently cleave the serine-ADP-ribose linkage.[8][9] |

The Curious Case of ADPRHL1: A Pseudoenzyme with a Potential Role in DDR

ADPRHL1, also known as ARH2, is a member of the ADP-ribosylhydrolase family.[13] However, structural modeling and biochemical analyses have indicated that ADPRHL1 lacks the critical amino acid residues necessary for catalytic activity, classifying it as a pseudoenzyme.[14] Its most well-documented function is in cardiac muscle development and function.[15][16]

Despite its presumed lack of enzymatic activity, some evidence suggests a potential role for ADPRHL1 in the DNA damage response:

-

Regulation of Single-Strand Break (SSB) Repair: A study cited in a review article reported that ADPRHL1 deficiency in mice resulted in a 50% reduction in the efficiency of DNA single-strand break repair, suggesting a role in maintaining genomic integrity.[14]

-

Interaction with PARP1 in Cancer: A study on prostate cancer revealed that a recurrent germline mutation in ADPRHL1 leads to the activation of PARP1.[1][17][18] This suggests that wild-type ADPRHL1 may act as a tumor suppressor by negatively regulating PARP1 activity, and its loss of function contributes to an exacerbated DNA damage response for cancer cell survival.[17][18] This interaction, however, appears to be context-dependent and related to a specific mutation.

The precise mechanism by which ADPRHL1 might influence the DDR is yet to be elucidated. As a pseudoenzyme, it could function as:

-

A scaffold protein , facilitating the assembly of DNA repair complexes.

-

A competitive inhibitor of other ADP-ribosylhydrolases, thereby modulating the local concentration of ADP-ribosylation.

-

An allosteric regulator of other DDR proteins, such as PARP1.

Key Experimental Protocols

In Vitro Serine ADP-Ribosylation Assay

This assay is used to reconstitute and measure serine ADP-ribosylation of a substrate protein.

Principle: Recombinant PARP1, HPF1, and a substrate (e.g., histones) are incubated with radiolabeled NAD+. The incorporation of radioactive ADP-ribose into the substrate is then detected by autoradiography. The stability of the modification to hydroxylamine treatment can confirm a serine linkage, as glutamate/aspartate linkages are labile to this treatment.[2]

Methodology:

-

Combine recombinant PARP1, HPF1, and the substrate protein in an assay buffer.

-

Initiate the reaction by adding [³²P]-NAD+.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction with a PARP inhibitor (e.g., Olaparib).

-

(Optional) Treat with 1M hydroxylamine to differentiate between serine and acidic residue modifications.

-

Separate the proteins by SDS-PAGE.

-

Detect the radiolabeled proteins by autoradiography.

PARG/ARH3 Activity Assay

This assay measures the hydrolase activity of PARG or ARH3 on ADP-ribosylated substrates.

Principle: An ADP-ribosylated substrate (either radiolabeled or attached to a fluorophore) is incubated with PARG or ARH3. The release of ADP-ribose is then quantified.[19][20][21][22][23]

Methodology (Fluorogenic):

-

Incubate PARG or ARH3 with a fluorogenic ADP-ribose substrate where the fluorophore is quenched.

-

The hydrolase activity cleaves the substrate, releasing the fluorophore from the quencher.

-

Measure the increase in fluorescence over time using a plate reader.

-

The rate of fluorescence increase is proportional to the enzyme activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Serine is the major residue for ADP-ribosylation upon DNA damage | eLife [elifesciences.org]

- 3. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dispensability of HPF1 for cellular removal of DNA single-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPF1 completes the PARP active site for DNA damage-induced ADP-ribosylation [cancer.fr]

- 8. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]

- 9. Serine ADP-ribosylation reversal by the hydrolase ARH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPF1 dynamically controls the PARP1/2 balance between initiating and elongating ADP-ribose modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPF1 and nucleosomes mediate a dramatic switch in activity of PARP1 from polymerase to hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. ADPRHL1 Gene: Function, Expression, Mutations, and Disease [learn.mapmygenome.in]

- 15. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Recurrent ADPRHL1 Germline Mutation Activates PARP1 and Confers Prostate Cancer Risk in African American Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. benchchem.com [benchchem.com]

The Non-Enzymatic Role of ADPRHL1: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylhydrolase like 1 (ADPRHL1), also known as ARH2, is a member of the ADP-ribosylhydrolase family.[1] Contrary to what its name suggests, compelling evidence indicates that ADPRHL1 is a pseudoenzyme, lacking the critical amino acid residues necessary for catalytic activity.[2][3][4] Despite this, ADPRHL1 plays an indispensable role in cardiac development and function, particularly in the assembly of myofibrils and the structural integrity of cardiomyocytes.[1][5] This technical guide provides an in-depth exploration of the non-enzymatic functions of ADPRHL1, focusing on its regulatory role in cellular signaling and presenting detailed experimental protocols for its study.

The Pseudoenzymatic Nature of ADPRHL1

Structural modeling and biochemical assays have demonstrated that ADPRHL1 lacks the canonical catalytic residues required for ADP-ribosylhydrolase activity.[2] Specifically, key aspartate residues essential for cation binding and catalysis in active ADP-ribosylhydrolases are absent in ADPRHL1.[2] Its function, therefore, is not through enzymatic cleavage but is hypothesized to be mediated through protein-protein interactions, potentially acting as a scaffold or a competitive inhibitor of its catalytically active paralog, ADP-ribosylarginine hydrolase (ADPRH).[3][6][7]

Core Function in Cardiomyocyte Biology

ADPRHL1 is crucial for the proper development and functioning of cardiomyocytes. Knockout or knockdown of ADPRHL1 in various model systems, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), leads to significant defects in myofibril assembly, disorganized sarcomeric structures, and impaired cardiac function.[1][5][8] These cellular phenotypes manifest as abnormal cardiomyocyte adhesion, altered calcium transients, and aberrant electrophysiological activity.[2][4]

Regulation of the ROCK-Myosin II Signaling Pathway

A primary mechanism through which ADPRHL1 exerts its function is by regulating the Rho-associated coiled-coil containing protein kinase (ROCK)-myosin II signaling pathway.[2][4][9] In the absence of ADPRHL1, this pathway becomes hyperactivated, leading to excessive stress fiber formation and disruption of focal adhesions, which are critical for cell-matrix and cell-cell junctions.[2][4] This disruption of cellular architecture underlies the observed defects in myofibril organization and cardiomyocyte function. It is proposed that ADPRHL1 may act as a competitive inhibitor of ADPRH, preventing the de-ADP-ribosylation and subsequent activation of upstream regulators of the ROCK pathway.[3]

Quantitative Data on ADPRHL1 Function

The functional consequences of ADPRHL1 loss have been quantified through various cellular assays, primarily using microelectrode array (MEA) analysis of hiPSC-CMs.

| Parameter | Wild-Type (WT) Cardiomyocytes | ADPRHL1 Knockout (KO) Cardiomyocytes | Reference |

| Electrophysiology | |||

| Conduction Velocity | Normal | Significantly slower | [10] |

| Field Potential Duration (FPD) | Normal | Significantly shorter | [10] |

| Beat Period | Regular | Shorter | [10] |

| Calcium Transients | |||

| Calcium Transient Duration | Normal | Significantly prolonged | [2] |

| Cell Adhesion & Morphology | |||

| Focal Adhesion Formation | Normal | Disrupted | [2][4] |

| Myofibril Organization | Organized sarcomeres | Disarrayed myofibrils | [1][5][8] |

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of ADPRHL1 in Human Pluripotent Stem Cells (hPSCs)

This protocol outlines the generation of ADPRHL1 knockout hPSC lines, which can then be differentiated into cardiomyocytes for functional studies.

Materials:

-

hPSCs (e.g., H9 cell line)

-

CRISPR/Cas9 vector system (e.g., px459)

-

Guide RNAs (gRNAs) targeting ADPRHL1 exon(s)

-

Lipofectamine Stem Transfection Reagent

-

Puromycin

-

Feeder-free hPSC culture medium (e.g., mTeSR1)

-

Matrigel-coated plates

-

PCR reagents for genotyping

-

Sanger sequencing reagents

Procedure:

-

gRNA Design and Cloning: Design two gRNAs targeting a critical exon of the ADPRHL1 gene using a suitable online tool. Clone the gRNAs into the CRISPR/Cas9 vector.

-

Transfection: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. When cells reach 70-80% confluency, transfect the CRISPR/Cas9-gRNA plasmid using Lipofectamine Stem, following the manufacturer's instructions.

-

Selection: 24 hours post-transfection, apply puromycin selection (0.5-1 µg/mL) for 48 hours to select for transfected cells.

-

Clonal Expansion: After selection, allow surviving colonies to expand. Manually pick individual colonies and transfer them to new Matrigel-coated wells for clonal expansion.

-

Genotyping: Once colonies are sufficiently expanded, lyse a portion of the cells and perform PCR to amplify the targeted region of the ADPRHL1 gene.

-

Sequence Verification: Purify the PCR products and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a knockout.

-

Expansion of KO Clones: Expand the confirmed ADPRHL1 knockout hPSC clones for downstream applications, such as cardiomyocyte differentiation.[11][12][13][14][15]

Immunofluorescence Staining of Cardiomyocytes for Myofibril Analysis

This protocol is for visualizing the sarcomeric structure of cardiomyocytes to assess the impact of ADPRHL1 knockout.

Materials:

-

Cardiomyocytes cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies:

-

Anti-α-actinin (sarcomeric)

-

Anti-Myosin Heavy Chain

-

-

Phalloidin conjugated to a fluorescent dye (for F-actin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Antifade mounting medium

Procedure:

-

Fixation: Fix cardiomyocytes with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody and Phalloidin Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies and fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate with DAPI for 5 minutes.

-

Washing: Wash twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a confocal microscope.[16][17][18][19]

Microelectrode Array (MEA) Analysis of Cardiomyocyte Electrophysiology

This protocol describes the use of MEAs to measure the electrophysiological properties of cardiomyocyte syncytia.

Materials:

-

MEA plates (e.g., Axion BioSystems CytoView MEA)

-

hiPSC-derived cardiomyocytes

-

Cardiomyocyte maintenance medium

-

Fibronectin or Matrigel for coating

-

MEA recording system and analysis software (e.g., Axion Maestro)

Procedure:

-

MEA Plate Coating: Coat the MEA plates with fibronectin or Matrigel according to the manufacturer's instructions to promote cardiomyocyte attachment.

-

Cell Seeding: Dissociate hiPSC-CMs into a single-cell suspension and seed them onto the coated MEA plates at a sufficient density to form a confluent, spontaneously beating monolayer.

-

Culture and Maturation: Culture the cardiomyocytes on the MEA plates for at least one week to allow for the formation of a stable, synchronously beating syncytium. Change the medium every 2-3 days.

-

Acclimatization: Before recording, place the MEA plate in the recording system and allow it to acclimatize for at least 5 minutes.

-

Data Recording: Record the spontaneous field potentials from the cardiomyocyte monolayer. A typical recording duration is 5-10 minutes.

-

Data Analysis: Use the MEA system's software to analyze the recorded field potentials. Key parameters to analyze include:

-

Beat rate: The frequency of spontaneous contractions.

-

Field Potential Duration (FPD): An indicator of the action potential duration.[20]

-

Conduction velocity: The speed at which the electrical signal propagates across the monolayer.[21][22]

-

Arrhythmic events: The presence of irregular beating patterns.[3][10][23][24][25][26][27]

-

Visualizations

Caption: Proposed signaling pathway of ADPRHL1 in cardiomyocytes.

Caption: Experimental workflow for studying ADPRHL1 function.

Conclusion

ADPRHL1 stands out as a critical regulator of cardiomyocyte biology, functioning not as a catalyst but as a modulator of a key signaling pathway. Its role as a pseudoenzyme highlights the complexity of cellular regulation and presents a novel target for therapeutic intervention in cardiac diseases characterized by myofibrillar disarray and contractile dysfunction. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular interactions of ADPRHL1 and for screening compounds that may modulate its activity or the downstream signaling events. A thorough understanding of ADPRHL1's non-enzymatic functions will be pivotal in developing new strategies for treating heart disease.

References

- 1. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site | PLOS One [journals.plos.org]

- 6. genecards.org [genecards.org]

- 7. genecards.org [genecards.org]

- 8. researchgate.net [researchgate.net]

- 9. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway | Axion Biosystems [axionbiosystems.com]

- 10. SNTA1-deficient human cardiomyocytes show shorter field potential duration and slower conduction velocity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of knockout iPSCs using CRISPR-Cas9 genome editing [protocols.io]

- 14. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells. | Broad Institute [broadinstitute.org]

- 15. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interpretation of field and LEAP potentials recorded from cardiomyocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adrenergic regulation of conduction velocity in cultures of immature cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Estimation of conduction velocity vector fields from epicardial mapping data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human iPSC-Derived Cardiomyocyte Networks on Multiwell Micro-electrode Arrays for Recurrent Action Potential Recordings [jove.com]

- 24. stemcell.com [stemcell.com]

- 25. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [jove.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to ADPRHL1 Protein Interactions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-Ribosylhydrolase Like 1 (ADPRHL1), also known as ARH2, is a pseudoenzyme with a critical, yet not fully elucidated, role in cellular function, particularly in cardiac development and physiology. Despite lacking the canonical catalytic activity of its family members, ADPRHL1 is indispensable for proper myofibril assembly and heart chamber outgrowth. Recent studies have begun to unravel its molecular interactions and the signaling pathways it modulates, pointing towards its potential as a therapeutic target for cardiac and other diseases. This technical guide provides a comprehensive overview of the current understanding of ADPRHL1, focusing on its protein interactions, associated signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to ADPRHL1

ADPRHL1 belongs to the ADP-ribosylhydrolase family; however, it is classified as a pseudoenzyme because it lacks key amino acid residues necessary for catalytic activity.[1] Its expression is most prominently observed in the developing heart.[2] Dysregulation of ADPRHL1 has been implicated in several diseases, including cancer, neurological disorders, and cardiovascular diseases, underscoring its importance in maintaining cellular homeostasis.[3]

Known Functions and Subcellular Localization

ADPRHL1 is primarily known for its essential role in cardiac development. Knockdown and knockout studies in various models have demonstrated its necessity for the proper assembly of myofibrils and the outgrowth of heart chambers.[4][5] While predominantly localized to the plasma membrane and nucleoli, there is also evidence for its presence in the cytoplasm and sarcomeres, specifically at the Z-disc and H-zone of the sarcomere, suggesting a direct role in muscle filament dynamics.[6][7]

ADPRHL1 Signaling Pathways

Current research points to the significant involvement of ADPRHL1 in the ROCK–myosin II pathway . This pathway is crucial for regulating cell adhesion, migration, and contractility.

Regulation of the ROCK–Myosin II Pathway

Studies utilizing CRISPR/Cas9-mediated knockout of ADPRHL1 in human embryonic stem cell-derived cardiomyocytes (hESC-CMs) have shown that the absence of ADPRHL1 leads to an overactivation of the ROCK–myosin II pathway.[1][8] This upregulation results in disrupted focal adhesion formation, leading to abnormal cardiomyocyte adhesion, altered calcium transients, and impaired electrophysiological activity.[9] The proposed mechanism is that ADPRHL1 normally functions to inhibit the excessive activation of ROCK, thereby maintaining proper cell-matrix and cell-cell adhesions crucial for cardiac function.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed regulatory role of ADPRHL1 on the ROCK-myosin II pathway and its downstream cellular effects.

Caption: ADPRHL1 negatively regulates the ROCK-myosin II pathway.

ADPRHL1 Protein Interactions

Direct protein-protein interaction data for ADPRHL1 is currently limited in the public domain. High-throughput experimental screens such as co-immunoprecipitation followed by mass spectrometry or yeast two-hybrid assays have not yet yielded a comprehensive list of direct binders. However, computational predictions and co-expression data provide some putative interaction partners.

Predicted Interacting Proteins (STRING Database)

The STRING database predicts several potential interaction partners for ADPRHL1 based on genomic context, co-expression, and curated databases. It is important to note that these are predicted interactions and await experimental validation.

| Interacting Protein | Full Name | Score (STRING) | Annotation |

| CUL3 | Cullin-3 | 0.851 | Core component of E3 ubiquitin-protein ligase complexes. |

| GRTP1 | Growth hormone-regulated TBC protein 1 | 0.816 | May act as a GTPase-activating protein for Rab family proteins. |

| DCUN1D2 | DCN1-like protein 2 | 0.793 | Component of E3 ubiquitin-protein ligase complexes. |

| TMCO3 | Transmembrane and coiled-coil domain-containing protein 3 | 0.784 | Probable Na+/H+ antiporter. |

| LSMEM2 | Leucine-rich single-pass membrane protein 2 | 0.776 | Function unknown. |

This table represents a selection of the top predicted interactors from the STRING database and is not an exhaustive list.

Putative Interaction Network Diagram

The following diagram illustrates the predicted interaction network of ADPRHL1 based on the STRING database.

Caption: Predicted protein interaction network for ADPRHL1.

Quantitative Data Summary

While a comprehensive quantitative proteomics dataset for ADPRHL1 knockout is not publicly available in a readily tabulated format, the study by Tian et al. (2023) describes significant changes in proteins related to focal adhesion and the cytoskeleton. The following table is a representative summary of the types of protein changes observed upon ADPRHL1 knockout in hESC-CMs.

| Protein Category | Representative Proteins | Observed Change in ADPRHL1 KO | Implication |

| Focal Adhesion | Paxillin, Vinculin, Talin | Downregulated | Disrupted cell-matrix adhesion |

| Cell-Cell Adhesion | N-cadherin, Connexin 43 | Downregulated | Impaired intercellular communication and adhesion |

| ROCK Pathway | Phosphorylated Myosin Light Chain | Upregulated | Increased contractility and stress fiber formation |

| Cytoskeleton | F-actin | Disorganized | Altered cell morphology and structure |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study ADPRHL1 function, based on established protocols for human pluripotent stem cell-derived cardiomyocytes.

CRISPR/Cas9-Mediated Knockout of ADPRHL1 in hESCs

This protocol describes the generation of an ADPRHL1 knockout human embryonic stem cell line (H9).

Workflow Diagram:

Caption: Workflow for generating ADPRHL1 knockout hESCs.

Protocol:

-

gRNA Design and Cloning:

-

Design single guide RNAs (sgRNAs) targeting a critical exon of the ADPRHL1 gene using a suitable online tool (e.g., CHOPCHOP).

-

Synthesize and clone the sgRNA sequences into a Cas9 expression vector containing a puromycin resistance cassette (e.g., lentiCRISPRv2).

-

-

hESC Culture:

-

Culture H9 hESCs on Matrigel-coated plates in mTeSR1 medium.

-

Passage cells using ReLeSR or a similar reagent upon reaching 70-80% confluency.

-

-

Transfection:

-

On the day of transfection, dissociate hESCs into single cells using Accutase.

-

Transfect the cells with the ADPRHL1-targeting CRISPR/Cas9 plasmid using a suitable electroporation system (e.g., Neon Transfection System) or lipid-based transfection reagent.

-

-

Selection and Clonal Isolation:

-

24 hours post-transfection, begin selection with puromycin (0.5-1.0 µg/mL) for 48-72 hours.

-

After selection, plate the surviving cells at a low density to allow for the growth of single-cell-derived colonies.

-

Manually pick and expand individual colonies in separate wells.

-

-

Genotyping and Validation:

-

Extract genomic DNA from the expanded clones.

-

Perform PCR amplification of the targeted region of the ADPRHL1 gene.

-

Sequence the PCR products to identify clones with frameshift mutations.

-

Confirm the absence of ADPRHL1 protein in knockout clones by Western blotting.

-

Microelectrode Array (MEA) Analysis of Cardiomyocytes

This protocol outlines the assessment of the electrophysiological activity of hPSC-derived cardiomyocytes.

Workflow Diagram:

Caption: Workflow for MEA analysis of cardiomyocytes.

Protocol:

-

MEA Plate Preparation:

-

Coat the electrode surface of a 48-well MEA plate with 50 µg/mL fibronectin for at least 1 hour at 37°C.

-

Aspirate the fibronectin solution and allow the plate to air dry.

-

-

Cardiomyocyte Seeding:

-

Differentiate hPSCs (wild-type and ADPRHL1 knockout) into cardiomyocytes using a directed differentiation protocol.

-

Dissociate the resulting cardiomyocyte population into a single-cell suspension.

-

Seed the cardiomyocytes onto the coated MEA plate at a density of 50,000 - 100,000 cells per well.

-

-

Cell Culture and Maturation:

-

Culture the cardiomyocytes on the MEA plate for 10-14 days to allow for the formation of a spontaneously beating syncytium.

-

Change the medium every 2-3 days.

-

-

Data Acquisition and Analysis:

-

Place the MEA plate into the MEA system (e.g., Axion Maestro) maintained at 37°C and 5% CO2.

-

Record the extracellular field potentials for a designated period (e.g., 5-10 minutes).

-

Analyze the recorded waveforms using the system's software to determine parameters such as beat rate, field potential duration (FPD), and conduction velocity.

-

Immunofluorescence Staining for Focal Adhesions

This protocol describes the visualization of focal adhesion proteins in hPSC-derived cardiomyocytes.

Workflow Diagram:

Caption: Workflow for immunofluorescence staining.

Protocol:

-

Cell Culture and Fixation:

-

Culture hPSC-derived cardiomyocytes on glass-bottom dishes or coverslips.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody (e.g., rabbit anti-Paxillin, 1:200 dilution in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain with Phalloidin-Alexa Fluor 568 for F-actin and DAPI for nuclei.

-

-

Imaging:

-

Wash three times with PBS.

-

Mount the coverslips with an anti-fade mounting medium.

-

Image the cells using a confocal microscope.

-

Future Directions and Therapeutic Implications

The elucidation of ADPRHL1's role in regulating the ROCK–myosin II pathway opens new avenues for therapeutic intervention in diseases characterized by aberrant cell adhesion and contractility, particularly in the heart.[8] Further research is needed to identify the direct interacting partners of ADPRHL1 to fully understand the molecular mechanism of its inhibitory function on the ROCK pathway. The development of small molecules or biologics that can modulate ADPRHL1's interactions or its downstream effects could offer novel therapeutic strategies for a range of cardiovascular disorders.

Conclusion

ADPRHL1 is emerging as a key non-enzymatic regulator of cardiac development and function. Its role in modulating the ROCK–myosin II pathway highlights the importance of pseudoenzymes in cellular signaling. While significant progress has been made, further investigation into its direct protein interactome and the precise mechanisms of its regulatory functions will be crucial for translating our understanding of ADPRHL1 into tangible therapeutic benefits. This guide provides a foundational understanding of the current knowledge of ADPRHL1 for researchers and professionals in the field.

References

- 1. string-db.org [string-db.org]

- 2. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]

- 3. genecards.org [genecards.org]

- 4. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes [jove.com]

- 5. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site | PLOS One [journals.plos.org]

- 6. stemcell.com [stemcell.com]

- 7. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. string-db.org [string-db.org]

- 9. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pseudoenzyme ADPRHL1: A Comprehensive Review of its Role in Cardiac Biology and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylhydrolase like 1 (ADPRHL1), also known as ARH2, is a member of the ADP-ribosylhydrolase protein family. Despite its homology to enzymes that reverse protein ADP-ribosylation, ADPRHL1 is considered a pseudoenzyme as it lacks the key catalytic residues necessary for hydrolase activity.[1][2][3][4][5] Predominantly expressed in the developing heart of vertebrates, emerging evidence has revealed its critical, non-enzymatic roles in fundamental cellular processes.[3][4][5] Dysregulation of ADPRHL1 has been implicated in cardiac developmental defects and tumorigenesis, making it a subject of growing interest in both basic research and therapeutic development. This technical guide provides a comprehensive literature review of ADPRHL1, summarizing key findings, detailing experimental methodologies, and outlining its involvement in cellular signaling pathways.

Core Functions and Biological Significance

Cardiac Development and Function

Studies in vertebrate models, particularly Xenopus laevis, have established the indispensable role of ADPRHL1 in cardiac development. Its expression is spatially and temporally regulated, with high levels detected in the actively growing myocardium of the developing heart chambers.[3]

Myofibril Assembly and Chamber Outgrowth: Both knockdown and knockout of ADPRHL1 in Xenopus embryos lead to severe defects in heart chamber outgrowth and myofibrillogenesis.[3][6] While markers of cardiac muscle differentiation are normally expressed, the striated myofibrils fail to assemble correctly, resulting in a functionally inert ventricle.[3] Conversely, overexpression of ADPRHL1 also disrupts myofibril assembly, leading to disarrayed and branched patterns.[3][4] This suggests that the precise levels of ADPRHL1 are crucial for proper sarcomere organization and cardiac morphogenesis. Recombinant ADPRHL1 has been shown to localize to stripes adjacent to the Z-disc, indicating a direct role in modifying actin and Z-disc dynamics during heart chamber growth.[3][4][5]

Regulation of Cardiomyocyte Adhesion and Electrophysiology: In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), knockout of ADPRHL1 results in abnormal cell adhesion, perturbations in calcium transients, and altered electrophysiological activity.[7][8][9] These cellular defects are attributed to the disruption of focal adhesions.[7][8][9]

Role in Cancer

Recent studies have uncovered a role for ADPRHL1 as a tumor suppressor, particularly in prostate cancer.

Prostate Cancer: ADPRHL1 expression is significantly higher in normal prostate tissues and decreases with increasing Gleason scores in prostate tumors.[10] A recurrent germline mutation, c.A233T (p.D78V), has been identified in African American families with a high risk of prostate cancer.[4] This mutation is absent in healthy controls and co-segregates with the disease.[4] Functional studies have shown that wild-type ADPRHL1 suppresses prostate cancer cell proliferation and oncogenesis, whereas the D78V mutant promotes it.[4]

Signaling Pathways

ADPRHL1 and the ROCK-Myosin II Pathway in Cardiomyocytes

In cardiomyocytes, ADPRHL1 plays a critical role in regulating the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II pathway.[7][8][9] Deficiency of ADPRHL1 leads to an excessive upregulation of this pathway, which in turn disrupts the formation of focal adhesions, leading to the observed defects in cell adhesion, electrical conduction, and calcium handling.[7][8][9] Inhibition of ROCK or myosin II can rescue these phenotypes in ADPRHL1-deficient cardiomyocytes.[7][8][9]

References

- 1. CRISPR/Cas9-Mediated Gene Knockout and Knockin Human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholino Injection in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. A Recurrent ADPRHL1 Germline Mutation Activates PARP1 and Confers Prostate Cancer Risk in African American Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frequent germline deleterious mutations in DNA repair genes in familial prostate cancer cases are associated with advanced disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ADPRHL1: A Pseudouridine Synthase-Like 1 as a Novel Therapeutic Target in Cardiovascular Disease and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADP-ribosylhydrolase like 1 (ADPRHL1), also known as ARH2, is a member of the ADP-ribosylhydrolase family that is classified as a pseudoenzyme due to the absence of key catalytic residues.[1][2][3] Initially identified for its crucial role in cardiac development, specifically in myofibril assembly and heart chamber outgrowth, recent evidence has unveiled its function as a tumor suppressor, particularly in prostate cancer.[4][5] Its dual role in distinct and critical pathologies has positioned ADPRHL1 as a compelling, albeit complex, therapeutic target. This technical guide provides a comprehensive overview of ADPRHL1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support ongoing and future research and development efforts.

Biological Function and Disease Association

ADPRHL1 is predominantly expressed in the heart and plays a fundamental role in cardiac morphogenesis.[2] Dysregulation of ADPRHL1 function is linked to cardiovascular diseases.[6] In the context of oncology, ADPRHL1 has been identified as a tumor suppressor in prostate cancer.[4][5] Mutations in the ADPRHL1 gene have been associated with an increased risk of prostate cancer, particularly in certain populations.[4] Furthermore, decreased ADPRHL1 expression has been correlated with higher Gleason scores in prostate tumors, indicating a role in cancer progression.[5]

Quantitative Data on ADPRHL1 Function

To facilitate comparative analysis, the following tables summarize key quantitative findings from studies on ADPRHL1.

Table 1: Impact of ADPRHL1 Deficiency on Cardiomyocyte Gene Expression

| Gene | Fold Change in ADPRHL1 KO Cardiomyocytes | Function | Reference |

| ROCK1 | Significantly Increased | Rho-associated protein kinase 1 | [1] |

| ROCK2 | Significantly Increased | Rho-associated protein kinase 2 | [1] |

Table 2: Correlation of ADPRHL1 Expression with Prostate Cancer Progression

| Gleason Score | ADPRHL1 Expression Level | Percentage of Cases | Reference |

| 4-7 | Mild (+) to Moderate (++) | 90% (27/30) | [5] |

| 8-10 | Very Weak (+) to Negative (-) | 95% (19/20) | [5] |

Table 3: Effect of Mutant ADPRHL1 on Prostate Cell Proliferation

| Cell Line | Condition | Proliferation Change | Colony Formation Change | Reference |

| Benign Prostate Cells (BPH-1, P69) | Expression of mutant ADPRHL1 | Increased | Increased | [5] |

Signaling Pathways Involving ADPRHL1

ADPRHL1 exerts its influence through distinct signaling pathways in different cellular contexts. The following diagrams, generated using the DOT language, illustrate these pathways.

ADPRHL1 in Cardiomyocyte Adhesion and Myofibrillogenesis

In cardiomyocytes, ADPRHL1 is a negative regulator of the Rho-associated protein kinase (ROCK)–myosin II pathway. Its absence leads to the upregulation of this pathway, disrupting focal adhesions and impairing myofibril assembly.[1]

Mutant ADPRHL1 in Prostate Cancer

In prostate cancer, a recurrent germline mutation in ADPRHL1 leads to the activation of Poly (ADP-ribose) polymerase 1 (PARP1).[4] This activation enhances the DNA damage response, promoting cancer cell survival.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols used in the study of ADPRHL1.

Generation of ADPRHL1 Knockout Human Embryonic Stem Cells (hESCs) via CRISPR/Cas9

This protocol outlines the generation of ADPRHL1 knockout hESCs, a critical tool for studying its function in a human context.

Materials:

-

hESCs (e.g., H9 line)

-

CRISPR/Cas9 plasmids targeting ADPRHL1

-

Lipofectamine Stem Transfection Reagent

-

Essential 8 Medium

-

Matrigel

-

Puromycin

-

Materials for DNA extraction, PCR, and sequencing

Procedure:

-

Cell Culture: Culture hESCs on Matrigel-coated plates in Essential 8 Medium.

-

Transfection: Co-transfect hESCs with CRISPR/Cas9 plasmids targeting an early exon of ADPRHL1 and a puromycin resistance plasmid using Lipofectamine Stem Transfection Reagent.

-

Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (1 µg/mL) to the medium for 24 hours.

-

Clonal Expansion: After selection, culture the surviving cells to form colonies. Manually pick individual colonies and expand them in separate wells.

-

Genotyping: Extract genomic DNA from each expanded clone. Use PCR to amplify the targeted region of the ADPRHL1 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions.

-

Validation: Confirm the absence of ADPRHL1 protein in knockout clones by Western blotting.

Morpholino-Mediated Knockdown of ADPRHL1 in Xenopus Embryos

This protocol describes the transient knockdown of adprhl1 in Xenopus laevis embryos to study its role in early development.

Materials:

-

Xenopus laevis embryos

-

adprhl1-specific morpholino oligonucleotides (and a control morpholino)

-

Microinjection apparatus

-

Ficoll solution

-

Modified Barth's Saline (MBS)

Procedure:

-

Embryo Collection: Obtain fertilized Xenopus laevis eggs by in vitro fertilization.

-

Dejellying: Remove the jelly coat from the embryos using a solution of cysteine in 1X MBS.

-

Microinjection: At the one- to two-cell stage, inject a defined amount of the adprhl1 morpholino (e.g., 10-20 ng) into the animal pole of the embryos in a solution containing Ficoll. Inject a control morpholino into a separate cohort of embryos.

-

Incubation: Culture the injected embryos in 0.1X MBS at the appropriate temperature (e.g., 18-23°C).

-

Phenotypic Analysis: Observe the embryos at different developmental stages for phenotypic changes, particularly focusing on heart development and function.

-

Validation: Confirm the knockdown of Adprhl1 protein using Western blotting on protein lysates from a pool of injected embryos.

Multi-electrode Array (MEA) Analysis of Cardiomyocytes

This protocol details the use of MEAs to assess the electrophysiological properties of cardiomyocytes derived from wild-type and ADPRHL1 knockout hESCs.

Materials:

-

Cardiomyocytes derived from wild-type and ADPRHL1 KO hESCs

-

MEA plates (e.g., 48-well)

-

Cardiomyocyte maintenance medium

-

MEA recording system and analysis software

Procedure:

-

Cell Plating: Plate a monolayer of cardiomyocytes onto fibronectin-coated MEA plates.

-

Culture and Maturation: Culture the cardiomyocytes on the MEA plates for several days to allow for the formation of a spontaneously beating syncytium.

-

Recording: Place the MEA plate into the recording system maintained at 37°C. Record the spontaneous field potentials from each electrode.

-

Data Analysis: Use the manufacturer's software to analyze the recorded waveforms. Key parameters to analyze include beat rate, field potential duration (FPD), and conduction velocity.

-

Pharmacological Studies (Optional): To investigate the effects of specific inhibitors, add compounds (e.g., ROCK inhibitors) to the wells and record the subsequent changes in electrophysiological parameters.

Therapeutic Strategies and Future Directions

The current understanding of ADPRHL1's function points towards indirect therapeutic strategies.

-

Cardiovascular Disease: For cardiac conditions associated with ADPRHL1 deficiency, the therapeutic focus is on inhibiting the downstream ROCK–myosin II pathway.[1] Small molecule inhibitors of ROCK are available and could potentially be repurposed or optimized for this indication.

-

Prostate Cancer: In the context of prostate cancer with ADPRHL1 mutations, the activation of PARP1 provides a clear therapeutic vulnerability.[4] PARP inhibitors, such as olaparib, are already in clinical use for other cancers and could be a viable treatment option for this subset of prostate cancer patients.[4]

Future research should focus on:

-

Direct ADPRHL1 Inhibitors: As a pseudoenzyme, designing direct inhibitors for ADPRHL1 presents a challenge. However, understanding its protein-protein interactions could reveal pockets amenable to small molecule binding that allosterically modulate its function. High-throughput screening of compound libraries could identify initial hits.

-

Broader Role in Oncology: Investigating the role of ADPRHL1 in other cancer types is warranted, given its fundamental role in cellular processes.

-

Biomarker Development: ADPRHL1 expression levels or mutational status could serve as a biomarker for patient stratification in clinical trials for both cardiac and oncological therapies.

Conclusion

ADPRHL1 is an emerging therapeutic target with significant potential in both cardiovascular disease and prostate cancer. Its role as a pseudoenzyme necessitates a nuanced approach to therapeutic development, focusing on the downstream pathways it regulates. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further elucidate the function of ADPRHL1 and to develop novel therapeutic interventions. The continued investigation of this intriguing protein is poised to open new avenues for the treatment of these prevalent and debilitating diseases.

References

- 1. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Recurrent ADPRHL1 Germline Mutation Activates PARP1 and Confers Prostate Cancer Risk in African American Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ADPRHL1 Gene: Function, Expression, Mutations, and Disease [learn.mapmygenome.in]

Investigating the Phenotype of ADPRHL1 Knockdown: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-Ribosylhydrolase Like 1 (ADPRHL1) is a protein with emerging significance in cellular processes, including DNA damage repair and cardiac development. This technical guide provides an in-depth analysis of the known phenotypes resulting from ADPRHL1 knockdown, with a particular focus on its role in cancer biology. This document summarizes key quantitative data, details experimental protocols for investigating ADPRHL1 function, and presents visual representations of associated signaling pathways and experimental workflows.

Introduction

ADP-Ribosylhydrolase Like 1 (ADPRHL1), also known as ARH2, belongs to the ADP-ribosylhydrolase family. While its precise functions are still under investigation, compelling evidence suggests its involvement in critical cellular pathways. Dysregulation of ADPRHL1 has been implicated in both cardiovascular diseases and cancer, making it a protein of interest for therapeutic development. This guide focuses on the consequences of reduced ADPRHL1 expression, providing a comprehensive resource for researchers in the field.

Phenotypes of ADPRHL1 Knockdown

The observable characteristics, or phenotype, resulting from the knockdown of ADPRHL1 expression have been studied in various models, revealing its importance in both normal physiology and disease.

Role in Cancer Progression

Emerging evidence points to ADPRHL1 as a tumor suppressor, particularly in prostate cancer.[1] Studies have shown that a loss-of-function mutation in ADPRHL1 promotes the proliferation of benign prostate cells, while the expression of wild-type ADPRHL1 suppresses the proliferation and oncogenesis of prostate cancer cells.[1] Mechanistically, it has been demonstrated that a mutant form of ADPRHL1 can activate Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[1] This activation leads to an enhanced DNA damage response, which paradoxically promotes the survival of cancer cells.[1] Consequently, the use of PARP inhibitors, such as olaparib, has been shown to suppress the increased survival of prostate cancer cells induced by mutant ADPRHL1.[1]

Furthermore, data from high-throughput screening studies suggest that shRNA-mediated knockdown of ADPRHL1 in glioblastoma multiforme (GBM) cell lines can result in a decreased viability ratio and alterations in the cell cycle, specifically an increase in the proportion of cells in the G1 phase.[2]

Cardiac Development

A significant body of research has highlighted the critical role of ADPRHL1 in cardiac development. In vertebrate models, such as Xenopus laevis, knockdown of ADPRHL1 leads to severe heart defects, including the inhibition of striated myofibril assembly and the prevention of ventricular outgrowth.[3] In human embryonic stem cell-derived cardiomyocytes, deficiency of ADPRHL1 results in abnormal cell adhesion, as well as disruptions in calcium transients and electrophysiological activity.[3] These defects have been linked to the dysregulation of the ROCK–myosin II signaling pathway.[3]

Quantitative Data on ADPRHL1 Knockdown Phenotypes

The following tables summarize the quantitative data available on the effects of ADPRHL1 knockdown or loss-of-function in cancer cell lines.

Table 1: Effect of ADPRHL1 Status on Prostate Cancer Cell Proliferation and Survival

| Cell Line | Genetic Background/Treatment | Assay | Endpoint Measured | Result | Reference |

| BPH-1, P69 (benign prostate) | Transfected with mutant ADPRHL1 (ARH2-Mut) | MTT Assay | Cell Growth Rate | Significantly greater than vector control (p < 0.005) | [2] |

| BPH-1, P69 (benign prostate) | Transfected with mutant ADPRHL1 (ARH2-Mut) | Colony Formation Assay | Number of Colonies | Much greater than vector control | [2] |

| MDA PCa 2b (prostate cancer) | Transfected with mutant ADPRHL1 (ARH2-Mut) vs. wild-type ADPRHL1 (ARH2-WT) | MTT Assay | Cell Viability (under H2O2-induced DNA damage) | Significantly greater in ARH2-Mut transfected cells compared to ARH2-WT | [4] |

| MDA PCa 2b (prostate cancer) | ARH2-Mut transfected, treated with Olaparib (PARP1 inhibitor) | MTT Assay | Cell Viability and Survival | Strong suppression of viability and survival | [4] |

Table 2: Effect of ADPRHL1 Knockdown on Glioblastoma Multiforme (GBM) Cells (Inferred from High-Throughput Screening Data)

| Cell Line Lineage | Method | Phenotype Observed | Quantitative Effect | Reference |

| Glioblastoma multiforme (GBM) | shRNA | Decreased Viability | Decreased viability ratio | [2] |

| Glioblastoma multiforme (GBM) | shRNA | Cell Cycle Alteration | Increased G1 DNA content, Increased cell number in G2M, increased nuclei size in G2M | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the phenotype of ADPRHL1 knockdown.

shRNA-Mediated Knockdown of ADPRHL1 using Lentiviral Transduction

This protocol describes the stable knockdown of ADPRHL1 in a target cancer cell line using lentiviral particles expressing a short hairpin RNA (shRNA) targeting ADPRHL1.

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., pCMVΔR8.2 DVPR) and envelope plasmid (e.g., pCMV-VSVG)

-

pLKO.1-puro vector containing shRNA sequence targeting ADPRHL1

-

Lipofectamine 2000 or other suitable transfection reagent

-

Target cancer cells (e.g., prostate cancer cell line C4-2b)

-

DMEM and appropriate culture medium for target cells

-

Fetal Bovine Serum (FBS)

-

Polybrene

-

Puromycin

-

6-well and 100 mm tissue culture plates

Protocol:

-

Lentivirus Production:

-

Day 1: Seed 4x10^6 HEK293T cells in a 100 mm petri dish in DMEM with 10% FBS.

-

Day 2: Co-transfect the HEK293T cells with 12 µg of the pLKO.1-shADPRHL1 vector, 8 µg of pCMVΔR8.2 DVPR, and 2 µg of pCMV-VSVG using Lipofectamine 2000 according to the manufacturer's instructions.

-

Days 3-5: Collect the viral supernatant at 24, 48, and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter.

-

-

Lentiviral Transduction of Target Cells:

-

Day 1: Plate 5x10^5 target cancer cells (e.g., C4-2b) in a 100 mm dish.

-

Day 2: Add 5 ml of the viral supernatant to the cells in the presence of 8 µg/ml polybrene. Incubate for 4-5 hours.

-

Repeat the transduction on days 3 and 4.

-

-

Selection of Stably Transduced Cells:

-

Begin selection with puromycin at a pre-determined optimal concentration for your target cell line.

-

Culture the cells in the presence of puromycin, changing the medium every 2-3 days, until resistant colonies are formed.

-

Expand the puromycin-resistant colonies to establish a stable ADPRHL1 knockdown cell line.

-

-

Validation of Knockdown:

-

Assess the knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot) using primers and antibodies specific for ADPRHL1.

-

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

ADPRHL1 knockdown and control cells

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Protocol:

-

Seed 5x10^3 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the desired compounds if applicable.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[5][6]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

-

ADPRHL1 knockdown and control cells

-

6-well or 12-well tissue culture plates

-

Appropriate culture medium

-

Crystal violet staining solution (e.g., 1% crystal violet in methanol)

-

4% paraformaldehyde solution

Protocol:

-

Prepare a single-cell suspension of the knockdown and control cells.

-

Seed a low number of cells (e.g., 200 cells) per well in a 6-well plate.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 2-3 weeks, allowing colonies to form.

-

After macroscopic colonies are visible, remove the culture medium.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 1% crystal violet solution for 20 minutes.[7]

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

In Vitro PARP1 Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP1.

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

PARP Assay Buffer

-

Wash buffer (e.g., PBST)

-

Microplate reader capable of measuring chemiluminescence

Protocol:

-

Block the histone-coated wells with a suitable blocking buffer for at least 90 minutes.

-

Wash the plate three times with wash buffer.

-

Prepare a master mix containing PARP Assay Buffer, activated DNA, and recombinant PARP1 enzyme.

-

Add the master mix to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate and add diluted Streptavidin-HRP to each well. Incubate for 30 minutes.

-

Wash the plate again and add the chemiluminescent HRP substrate.

-

Immediately measure the chemiluminescence using a microplate reader.[8]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway involving ADPRHL1 and the general workflows for the key experiments described.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. genecards.org [genecards.org]

- 3. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Knockdown of high mobility group box 3 impairs cell viability and colony formation but increases apoptosis in A549 human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Gene Ontology and Cellular Localization of ADPRHL1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ADP-ribosylhydrolase like 1 (ADPRHL1) gene, focusing on its gene ontology, cellular localization, and role in cellular signaling. ADPRHL1, a pseudoenzyme, has emerged as a critical regulator of cardiac development and function. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding of its biological significance and potential as a therapeutic target.

Introduction

ADP-ribosylhydrolase like 1 (ADPRHL1), also known as ARH2, is a member of the ADP-ribosylhydrolase family. While it shares sequence homology with other ADP-ribosylhydrolases, ADPRHL1 is classified as a pseudoenzyme as it lacks key catalytic residues necessary for enzymatic activity. Despite this, it plays a crucial role in various biological processes, most notably in cardiac muscle development and function. Dysregulation of ADPRHL1 has been implicated in cardiac pathologies, making it a gene of significant interest for both basic research and drug development.

Gene Ontology of ADPRHL1

Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins. The annotations for ADPRHL1 are derived from various experimental and computational methods.

Table 1: Gene Ontology Annotations for ADPRHL1

| GO Term | GO ID | Ontology | Evidence Code |

| Myofibril assembly | GO:0030239 | Biological Process | Inferred from Mutant Phenotype (IMP) |

| Heart development | GO:0007507 | Biological Process | Inferred from Mutant Phenotype (IMP) |

| Cardiac chamber outgrowth | GO:0003242 | Biological Process | Inferred from Mutant Phenotype (IMP) |

| Sarcomere | GO:0030017 | Cellular Component | Inferred from Direct Assay (IDA) |

| Myofibril | GO:0030016 | Cellular Component | Inferred from Direct Assay (IDA) |

| Cytoplasm | GO:0005737 | Cellular Component | Inferred from Direct Assay (IDA) |

| Magnesium ion binding | GO:0000287 | Molecular Function | Inferred from Sequence or Structural Similarity (ISS) |

| ADP-ribosylarginine hydrolase activity | GO:0003875 | Molecular Function | Inferred from Sequence or Structural Similarity (ISS) |

Cellular Localization of ADPRHL1

Experimental evidence has pinpointed the specific subcellular localization of ADPRHL1, which is critical to understanding its function.

ADPRHL1 is predominantly a cytoplasmic protein . More specifically, within cardiomyocytes, it localizes to the myofibril and the sarcomere , the fundamental contractile unit of muscle cells. This localization is consistent with its role in myofibril assembly and cardiac muscle function. Studies using FLAG-tagged ADPRHL1 have confirmed its presence within these structures.

Quantitative Data

The following tables summarize the quantitative data regarding ADPRHL1 expression and the functional consequences of its depletion.

Table 2: Relative Expression of ADPRHL1 in Human Tissues (GTEx Data) .[1]

| Tissue | Overexpression (x-fold) |

| Heart - Left Ventricle | 20.4 |

| Heart - Atrial Appendage | 12.1 |

| Muscle - Skeletal | 11.9 |

Table 3: Relative Protein Abundance of ADPRHL1 in Human Tissues (HIPED) .[1]

| Tissue | Relative Abundance |

| Heart | 47.8 |

| Fetal heart | 18.4 |

Table 4: Functional Consequences of ADPRHL1 Knockout in Human Cardiomyocytes .[2]

| Target | Change in Expression/Activity | Method |

| ROCK1 mRNA | Significantly Increased | qRT-PCR |

| ROCK2 mRNA | Significantly Increased | qRT-PCR |

| p-FAK protein | Significantly Decreased | Western Blot |

Signaling Pathways

ADPRHL1 has been shown to be a key regulator of the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II pathway .[2] In the absence of ADPRHL1, this pathway is upregulated, leading to defects in focal adhesion formation and subsequent abnormalities in cardiomyocyte adhesion and function.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize ADPRHL1.

Determining Cellular Localization by Immunofluorescence

This protocol describes the use of indirect immunofluorescence to visualize the subcellular localization of ADPRHL1.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Primary antibody (anti-ADPRHL1)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to 60-70% confluency on sterile glass coverslips in a petri dish.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ADPRHL1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Investigating Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with ADPRHL1 in their native cellular environment.

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody (anti-ADPRHL1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-ADPRHL1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Gene Knockout using CRISPR/Cas9

This protocol outlines the general steps for creating an ADPRHL1 knockout cell line to study its function.

Materials:

-

Target cell line

-

Cas9 expression vector

-

sgRNA expression vector targeting ADPRHL1

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design: Design and clone two sgRNAs targeting an early exon of the ADPRHL1 gene into an appropriate vector.

-

Transfection: Co-transfect the target cells with the Cas9 and sgRNA expression vectors using a suitable transfection reagent.

-

Selection of Edited Cells: Select for transfected cells using either a fluorescent reporter (e.g., GFP) followed by FACS or an antibiotic resistance marker.

-

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

-

Genomic DNA Extraction and PCR: Once clonal populations are established, extract genomic DNA and perform PCR to amplify the targeted region of the ADPRHL1 gene.

-